molecular formula C14H12FN3O3 B14099918 4-(2-fluorobenzoyl)-N-[(E)-methoxyiminomethyl]-1H-pyrrole-2-carboxamide

4-(2-fluorobenzoyl)-N-[(E)-methoxyiminomethyl]-1H-pyrrole-2-carboxamide

Cat. No.: B14099918
M. Wt: 289.26 g/mol
InChI Key: SMFQQIYLOMSECS-UHFFFAOYSA-N
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Description

4-(2-fluorobenzoyl)-N-[(E)-methoxyiminomethyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorobenzoyl group, a methoxyiminomethyl group, and a pyrrole-2-carboxamide moiety

Preparation Methods

The synthesis of 4-(2-fluorobenzoyl)-N-[(E)-methoxyiminomethyl]-1H-pyrrole-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation:

    Formation of Methoxyiminomethyl Group: The methoxyiminomethyl group is introduced through a condensation reaction between a methoxyamine derivative and an aldehyde or ketone.

    Pyrrole Ring Formation: The pyrrole ring is synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under appropriate reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-(2-fluorobenzoyl)-N-[(E)-methoxyiminomethyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-fluorobenzoyl)-N-[(E)-methoxyiminomethyl]-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-fluorobenzoyl)-N-[(E)-methoxyiminomethyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2-fluorobenzoyl)-N-[(E)-methoxyiminomethyl]-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:

    Methyl 4-[(2-fluorobenzoyl)amino]benzoate: This compound has a similar fluorobenzoyl group but differs in the rest of its structure.

    4-[(E)-({[(4-fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate: This compound has a similar fluorobenzoyl group and methoxyiminomethyl group but differs in the rest of its structure.

    2-[(E)-(2-{2-[(4-fluorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate: This compound has a similar fluorobenzoyl group but differs in the rest of its structure.

Properties

Molecular Formula

C14H12FN3O3

Molecular Weight

289.26 g/mol

IUPAC Name

4-(2-fluorobenzoyl)-N-[(E)-methoxyiminomethyl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C14H12FN3O3/c1-21-18-8-17-14(20)12-6-9(7-16-12)13(19)10-4-2-3-5-11(10)15/h2-8,16H,1H3,(H,17,18,20)

InChI Key

SMFQQIYLOMSECS-UHFFFAOYSA-N

Isomeric SMILES

CO/N=C/NC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2F

Canonical SMILES

CON=CNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2F

Origin of Product

United States

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